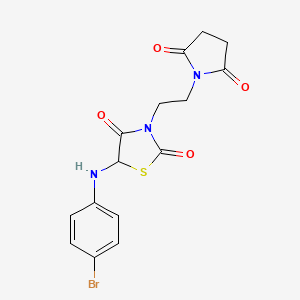
5-((4-Bromophenyl)amino)-3-(2-(2,5-dioxopyrrolidin-1-yl)ethyl)thiazolidine-2,4-dione
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
5-((4-Bromophenyl)amino)-3-(2-(2,5-dioxopyrrolidin-1-yl)ethyl)thiazolidine-2,4-dione is a useful research compound. Its molecular formula is C15H14BrN3O4S and its molecular weight is 412.26. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
生物活性
The compound 5-((4-Bromophenyl)amino)-3-(2-(2,5-dioxopyrrolidin-1-yl)ethyl)thiazolidine-2,4-dione , also known by its CAS number 1025750-24-6, is a thiazolidinedione derivative that has garnered attention for its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including antioxidant properties, antimicrobial effects, and other pharmacological effects.
Chemical Structure and Properties
The compound features a thiazolidine core substituted with a bromophenyl group and a pyrrolidine moiety. Its structure can be represented as follows:
This structure contributes to its interaction with various biological targets.
Antioxidant Activity
Research indicates that derivatives of thiazolidinediones exhibit significant antioxidant properties. For example, compounds structurally similar to this compound have been evaluated using various assays such as DPPH and ABTS radical scavenging assays. These studies suggest that the compound may enhance antioxidant defenses in biological systems.
Table 1: Antioxidant Activity of Thiazolidinedione Derivatives
| Compound | EC50 (µg/mL) | Assay Type |
|---|---|---|
| 5a | 0.122 ± 0.003 | DPPH Radical Scavenging |
| 7e | 0.0138 ± 0.0029 | Phosphomolybdenum Assay |
| Vitamin E | 0.0304 ± 0.0024 | Control |
Studies have shown that the introduction of specific substituents on the thiazolidine ring can enhance the antioxidant capacity of these compounds significantly .
Antimicrobial Activity
The antimicrobial potential of thiazolidinedione derivatives has been explored in various studies. The compound has shown promising activity against both Gram-positive and Gram-negative bacteria. For instance, derivatives similar to this compound have been tested against Staphylococcus aureus and Escherichia coli, demonstrating effective inhibition at varying concentrations.
Table 2: Antimicrobial Activity Against Bacterial Strains
| Compound | Bacterial Strain | MIC (µg/mL) |
|---|---|---|
| Thiazolidinedione Derivative A | S. aureus | 200 |
| Thiazolidinedione Derivative B | E. coli | 400 |
| Reference (Ampicillin) | S. aureus | 100 |
These results suggest that modifications to the thiazolidinedione framework can lead to enhanced antimicrobial properties .
Other Pharmacological Effects
Beyond antioxidant and antimicrobial activities, compounds within this class have been investigated for their anti-inflammatory and anticancer effects. Studies have indicated that thiazolidinediones can modulate inflammatory pathways and exhibit cytotoxicity against various cancer cell lines.
Case Study: Anticancer Activity
A study evaluated a series of thiazolidinedione derivatives for their anticancer properties against human cancer cell lines. The results indicated that certain derivatives displayed significant cytotoxic effects, with IC50 values comparable to established chemotherapeutic agents.
属性
IUPAC Name |
5-(4-bromoanilino)-3-[2-(2,5-dioxopyrrolidin-1-yl)ethyl]-1,3-thiazolidine-2,4-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14BrN3O4S/c16-9-1-3-10(4-2-9)17-13-14(22)19(15(23)24-13)8-7-18-11(20)5-6-12(18)21/h1-4,13,17H,5-8H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BTTQBPHFRIIDDH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(=O)N(C1=O)CCN2C(=O)C(SC2=O)NC3=CC=C(C=C3)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14BrN3O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
412.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。














